molecular formula C23H15Cl2F3N2O B3013776 2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether CAS No. 861208-35-7

2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether

Cat. No. B3013776
CAS RN: 861208-35-7
M. Wt: 463.28
InChI Key: HTOJLYYCNQPSBZ-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether (2,6-DCB-3-TMB-4-QE) is an organic compound that belongs to the quinazoline class of compounds. It is a highly versatile compound, with a wide range of applications in scientific research and industrial processes.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Protection of Alcohols and Carboxylic Acids : This compound can be activated to react with alcohols and carboxylic acids, transforming them into ethers. These ethers are resilient to typical deprotection conditions but can be deprotected using trifluoroacetic acid in dichloromethane (Kurosu & Li, 2009).
  • Synthesis of Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones : A process to prepare Quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters in the presence of acetic acid has been developed. This demonstrates the compound's role in facilitating the synthesis of specific heterocyclic structures (Gavin, Annor-Gyamfi, & Bunce, 2018).

Properties and Applications

  • Optical and Dielectric Properties : Research on the trifluoromethyl group and ether group's impact on the optical properties of fluorinated polyimides reveals that these groups significantly influence the color and thermal stability of the polyimides. This study demonstrates the application in materials science, particularly in the context of polyimide films (Jang, Shin, Choi, Park, & Han, 2007).
  • Synthesis of Novel Compounds : The synthesis and pharmacological investigation of new 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which could serve as a new class of H1-antihistaminic agents, demonstrates the compound's potential in medicinal chemistry (Alagarsamy, Solomon, & Murugan, 2007).

properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-2-[[3-(trifluoromethyl)phenyl]methyl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2F3N2O/c24-18-8-4-9-19(25)17(18)13-31-22-16-7-1-2-10-20(16)29-21(30-22)12-14-5-3-6-15(11-14)23(26,27)28/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOJLYYCNQPSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)C(F)(F)F)OCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether

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